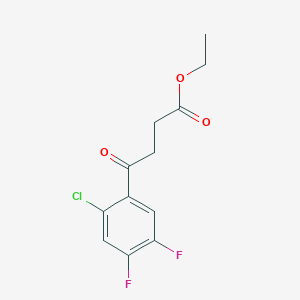

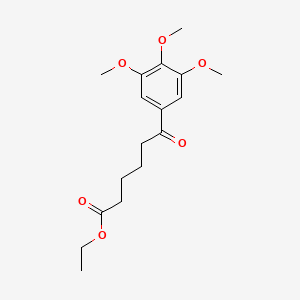

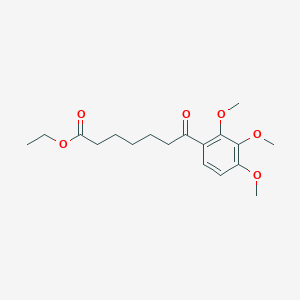

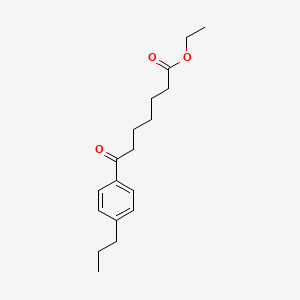

![molecular formula C11H13FO3 B1326139 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane CAS No. 898785-19-8](/img/structure/B1326139.png)

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds containing a 3-fluoro-4-methoxyphenyl moiety can be achieved through various methods. For instance, one approach involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol . Another method involves the use of 3-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis

The 3-fluoro-4-methoxyphenyl moiety can participate in various chemical reactions. For example, it can be used in Ruthenium-catalyzed arylation reactions and Rhodium catalyzed cyanation . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .科学的研究の応用

Polymer Synthesis and Characterization

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane and related compounds are used in the synthesis and characterization of polymers. For instance, Coskun et al. (1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], exploring its thermal degradation and the formation of various degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Photochromic Properties

Compounds similar to this compound demonstrate significant photochromic properties. Zhang et al. (2013) synthesized an unsymmetrical photochromic diarylethene, exhibiting color changes upon UV light irradiation and fluorescence switching (Zhang, Ren, & Pu, 2013).

Chiral Template Preparation

The compound and its derivatives are employed in preparing chiral templates. Nagase et al. (2006) developed a method for preparing cis-2-substituted 5-methyl(or phenyl)-1,3-dioxolan-4-ones, which are valuable in asymmetric synthesis (Nagase, Oguni, Misaki, & Tanabe, 2006).

Insecticidal Activity

Research by Beddie et al. (1995) investigated the optimization of insecticidal activity in related compounds, focusing on the effect of substituents on benzylic moieties (Beddie, Farnham, & Khambay, 1995).

Polymerization and Cyclization Reactions

Jang and Gong (1999) studied the preparation and polymerization of dioxolane derivatives, exploring the reaction mechanisms and product formation (Jang & Gong, 1999).

Optical Recording Materials

Ding et al. (2013) synthesized a photochromic compound for potential use as optical recording materials, demonstrating reversible photochromism (Ding, Jia, Fan, & Liu, 2013).

作用機序

Target of Action

Compounds with similar structures, such as those containing a fluoro-methoxyphenyl group, have been associated with theSuzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process widely used in organic chemistry .

Mode of Action

In the suzuki–miyaura cross-coupling reaction, the compound may interact with its targets throughoxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which this compound may be involved in, plays a crucial role in the synthesis of various organic compounds .

Result of Action

The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests it could contribute to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

生化学分析

Biochemical Properties

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, it can alter metabolic pathways, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, it may inhibit enzymes involved in DNA repair, leading to increased susceptibility to DNA damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may enhance the activity of enzymes involved in glycolysis, leading to increased glucose utilization and energy production. Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria or nucleus, where it exerts its effects. The localization and accumulation of the compound are essential for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it influences energy production and metabolic processes. The subcellular localization of the compound is critical for its role in cellular function and biochemical reactions .

特性

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFOUYQEFAAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645889 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-19-8 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

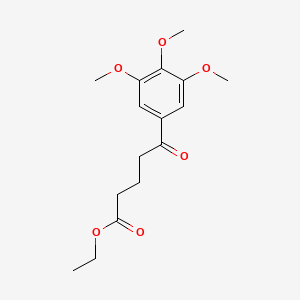

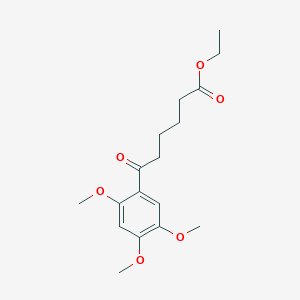

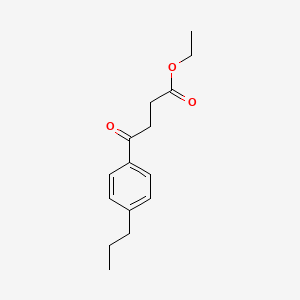

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)